molecular formula C9H15N3O B1391197 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 1217862-98-0

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B1391197
M. Wt: 181.23 g/mol
InChI Key: UNWAZDFLJQPQCA-UHFFFAOYSA-N
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Description

The compound “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The structure of this compound includes a propanamide group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” can be inferred from related compounds. For example, the compound “2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine” has an empirical formula of C8H15N3 and a molecular weight of 153.22 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to act as a building block for the synthesis of various pharmacologically active molecules. Its pyrazole core is a common motif in many drugs due to its mimicry of the adenine base in ATP, allowing it to interact with a wide range of enzymes and receptors .

Agriculture

“2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” may serve as a precursor for the development of new agrochemicals. Its structural similarity to known pyrazole-based herbicides and insecticides suggests potential applications in pest control and plant growth regulation .

Material Science

In material science, the compound’s derivatives could be utilized in the creation of novel polymers or coatings. The pyrazole ring can potentially enhance the thermal stability and mechanical properties of materials, making it valuable for advanced engineering applications .

Environmental Science

Environmental science research could leverage this compound in the synthesis of chemical sensors or absorbents. The nitrogen-rich pyrazole ring might bind to specific pollutants, aiding in environmental monitoring and cleanup efforts .

Biochemistry

Biochemically, “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” could be used in enzyme inhibition studies. It may mimic transition states or bind to active sites, providing insights into enzyme mechanisms and pathways .

Pharmacology

Pharmacologically, the compound could be investigated for its drug-like properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This makes them candidates for drug discovery and development processes .

properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-5-6(2)11-12(7(5)3)8(4)9(10)13/h8H,1-4H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWAZDFLJQPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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